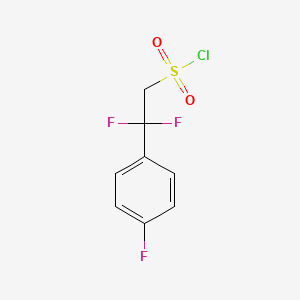

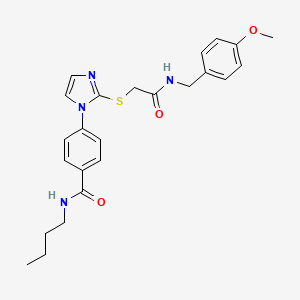

![molecular formula C17H17BrN2O2S B2667681 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313405-66-2](/img/structure/B2667681.png)

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been extensively studied due to their wide range of applications in fields such as electronics, agrochemicals, and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves a series of lithiation reactions and a bromination reaction starting from thiophene . These reactions were carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . The overall yield of the synthesis was reported to be 47% .Molecular Structure Analysis

The molecular structure of this compound includes a sulfur-containing bicyclic ring and an amide-linked group . The presence of a bromo functionality at position 4 is a unique feature of this compound, which can be useful for halogen exchange or coupling chemistry .Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

- Synthesis of Pyrazole and Other Derivatives: The compound has been utilized in the synthesis of various heterocyclic compounds including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These syntheses are significant for creating compounds with potential applications in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Crystal Structure Analysis

- X-ray Diffraction Method: The compound's derivative, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was synthesized and characterized by X-ray diffraction, providing insights into its crystal structure and potential for forming both intra and intermolecular hydrogen bonds, which is critical for understanding its reactivity and interaction with biological targets (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).

Pharmacological Activity Exploration

- Evaluation of Biological Activities: Various derivatives of the compound have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the compound's utility in the development of novel therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation: Research has also explored the synthesis of biologically active, fused heterocyclic derivatives starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxamide, showcasing the potential for creating antimicrobial agents (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the available resources, it’s worth noting that many thiophene-based compounds have shown a wide variety of biological effects . For instance, some compounds have been found to inhibit acetylcholinesterase, an enzyme that plays a key role in neurological functions .

Future Directions

Thiophene derivatives, including “2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, continue to be a subject of interest in various research fields . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new applications .

properties

IUPAC Name |

2-[(4-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCUQJZIWZDMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2667599.png)

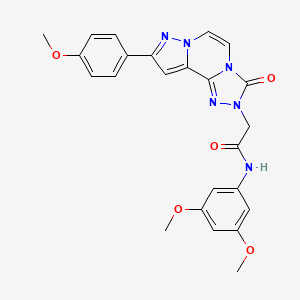

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2667600.png)

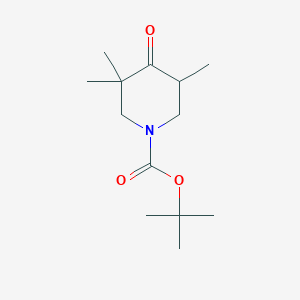

![6a-(2-Methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2667601.png)

![2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2667602.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2667606.png)

![(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2667607.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)